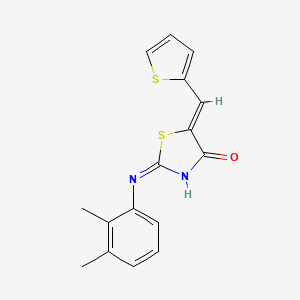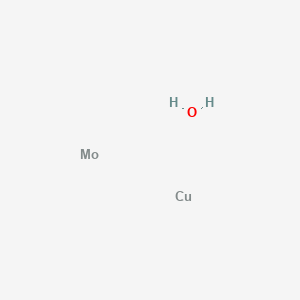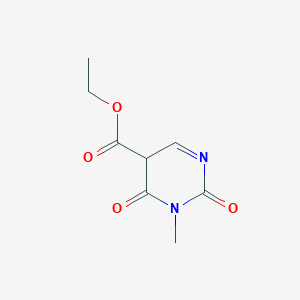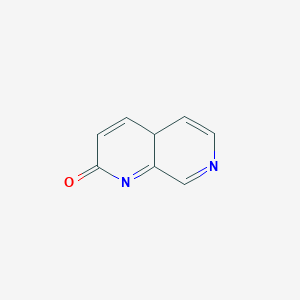
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate is a complex organic compound that belongs to the class of phosphoramidates This compound is characterized by the presence of a phosphoryl group bonded to a phenoxy group and an L-alanine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 2-ethylbutanol with phosphoryl chloride to form 2-ethylbutyl phosphoryl chloride. This intermediate is then reacted with phenol to yield 2-ethylbutyl phenoxyphosphoryl chloride. The final step involves the reaction of this intermediate with L-alanine in the presence of a base to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency separation techniques, and stringent quality control measures to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as triethylamine, and are conducted under mild conditions.
Major Products
The major products formed from these reactions include phosphine oxides, phosphines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a prodrug for targeted drug delivery.
Industry: It is used in the development of advanced materials and as an intermediate in the synthesis of other complex organic compounds.
作用機序
The mechanism of action of 2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. Additionally, the phenoxy and alaninate moieties contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-Ethylbutyl ((S)-(4-nitrophenoxy)(phenoxy)phosphoryl)-D-alaninate
- 2-Ethylbutyl ((S)-(phenoxy)phosphoryl)-L-alaninate
Uniqueness
2-Ethylbutyl ((S)-chloro(phenoxy)phosphoryl)-L-alaninate is unique due to the presence of the chloro group, which imparts distinct reactivity and potential for further functionalization. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C15H23ClNO4P |
|---|---|
分子量 |
347.77 g/mol |
IUPAC名 |
2-ethylbutyl (2S)-2-[[chloro(phenoxy)phosphoryl]amino]propanoate |
InChI |
InChI=1S/C15H23ClNO4P/c1-4-13(5-2)11-20-15(18)12(3)17-22(16,19)21-14-9-7-6-8-10-14/h6-10,12-13H,4-5,11H2,1-3H3,(H,17,19)/t12-,22?/m0/s1 |
InChIキー |
AFQRGLCAHXLJJE-BJDAYTSDSA-N |
異性体SMILES |
CCC(CC)COC(=O)[C@H](C)NP(=O)(OC1=CC=CC=C1)Cl |
正規SMILES |
CCC(CC)COC(=O)C(C)NP(=O)(OC1=CC=CC=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(6-Chloro-3-methyl-2,4-dioxo-1,3-diazinan-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B12345367.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-phenoxyoxan-3-yl]acetamide](/img/structure/B12345375.png)
![(4Z)-4-[(3-ethoxy-4-hydroxyphenyl)methylidene]-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B12345382.png)
![methyl 4-{2-[(1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)sulfanyl]acetamido}benzoate](/img/structure/B12345390.png)
![3-(4-{[(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl}-3-(4-methylphenyl)-1H-pyrazol-1-yl)propanoic acid](/img/structure/B12345395.png)
![2-{5-ethoxy-1-methyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-3-yl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12345398.png)
![methyl 5-[4-(methoxycarbonyl)phenyl]-7-methyl-4-oxo-2-(propan-2-ylsulfanyl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12345411.png)


![11-Benzyl-8-[(2-methoxyphenyl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9-triene-7,12-dione](/img/structure/B12345425.png)
![2-(4-Tert-butylphenyl)-8-(4-fluorobenzoyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B12345432.png)

![3-[methyl(4-{[(4Z)-3-oxo-5-thia-2,7-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(12),6,8,10-tetraen-4-ylidene]methyl}phenyl)amino]propanenitrile](/img/structure/B12345456.png)
